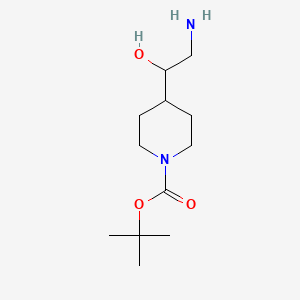

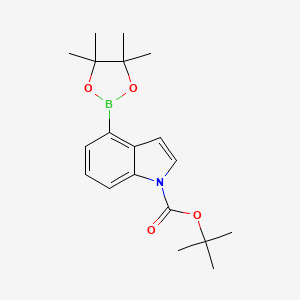

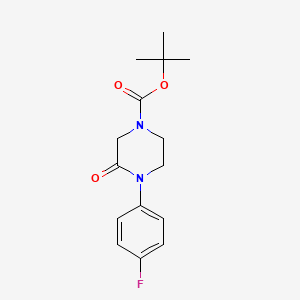

![molecular formula C13H21NO3 B592347 Tert-Butyl-7-oxo-2-azaspiro[3.5]nonan-2-carboxylat CAS No. 1363381-22-9](/img/structure/B592347.png)

Tert-Butyl-7-oxo-2-azaspiro[3.5]nonan-2-carboxylat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate is an organic intermediate often used in drug design . It has been reported to be used in the preparation of a compound that acts as a GPR119 agonist for the treatment of diabetes and metabolic diseases .

Synthesis Analysis

The synthesis of Tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate can be achieved from 4-hydroxypiperidine-1-carboxylic acid tert-butyl ester. This compound is first used to prepare 4-vinylpiperidine-1-carboxylic acid tert-butyl ester, which then reacts with trichloroacetyl chloride .Molecular Structure Analysis

The molecular formula of Tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate is C13H21NO3 . The average mass is 239.311 Da and the monoisotopic mass is 239.152145 Da .Chemical Reactions Analysis

While specific chemical reactions involving Tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate are not detailed in the sources, it is known to be a useful compound for the preparation of diaminopyrimidines as EGFR inhibitors .Wissenschaftliche Forschungsanwendungen

Herstellung von Diaminopyrimidinen als EGFR-Inhibitoren

“Tert-Butyl-7-oxo-2-azaspiro[3.5]nonan-2-carboxylat” wird bei der Herstellung von Diaminopyrimidinen verwendet, die bekanntermaßen Inhibitoren des epidermalen Wachstumsfaktor-Rezeptors (EGFR) sind . EGFR-Inhibitoren sind eine Art der zielgerichteten Therapie, die bei der Behandlung von Krebsarten eingesetzt wird, die durch Mutationen im EGFR-Gen verursacht werden.

Chemische Synthese

Diese Verbindung wird aufgrund ihrer einzigartigen Struktur häufig in der chemischen Synthese verwendet. Das Vorhandensein sowohl einer Carboxylatgruppe als auch einer spirocyclischen Struktur macht sie zu einem vielseitigen Reagenz in der organischen Synthese .

Pharmazeutische Forschung

Die Struktur der Verbindung deutet auf einen möglichen Einsatz in der pharmazeutischen Forschung hin, insbesondere bei der Entwicklung neuer Medikamente. Ihre spirocyclische Struktur ist in vielen biologisch aktiven Verbindungen verbreitet .

Materialwissenschaften

In den Materialwissenschaften könnte diese Verbindung möglicherweise bei der Synthese neuer Materialien eingesetzt werden. Die spirocyclische Struktur könnte dem resultierenden Material einzigartige Eigenschaften verleihen .

Safety and Hazards

Wirkmechanismus

Target of Action

Tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate is a useful compound for the preparation of diaminopyrimidines . These diaminopyrimidines are known to be inhibitors of the Epidermal Growth Factor Receptor (EGFR) , a protein that plays a crucial role in cell growth and proliferation.

Biochemische Analyse

Biochemical Properties

Tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate plays a significant role in biochemical reactions, particularly in the synthesis of diaminopyrimidines. These diaminopyrimidines are potent inhibitors of the epidermal growth factor receptor (EGFR), a protein that is often overexpressed in various cancers . The compound interacts with enzymes involved in the synthesis of these inhibitors, facilitating the formation of the active diaminopyrimidine structure. Additionally, it may interact with other biomolecules involved in the metabolic pathways of cancer cells, contributing to its therapeutic potential.

Cellular Effects

Tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate has been shown to influence various cellular processes. In cancer cells, it can affect cell signaling pathways by inhibiting the activity of the epidermal growth factor receptor (EGFR), leading to reduced cell proliferation and increased apoptosis . This compound may also impact gene expression by modulating the activity of transcription factors involved in cell growth and survival. Furthermore, it can alter cellular metabolism by affecting the metabolic pathways that are crucial for cancer cell survival and proliferation.

Molecular Mechanism

The molecular mechanism of action of tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate involves its interaction with the epidermal growth factor receptor (EGFR). By binding to the active site of EGFR, the compound inhibits its kinase activity, preventing the phosphorylation of downstream signaling proteins . This inhibition disrupts the signaling pathways that promote cell proliferation and survival, leading to the induction of apoptosis in cancer cells. Additionally, the compound may influence gene expression by modulating the activity of transcription factors that regulate the expression of genes involved in cell growth and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to the compound in in vitro or in vivo studies has demonstrated sustained inhibition of cell proliferation and induction of apoptosis, indicating its potential for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate vary with different dosages in animal models. At lower doses, the compound effectively inhibits the activity of the epidermal growth factor receptor (EGFR) without causing significant toxicity . At higher doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing toxicity.

Metabolic Pathways

Tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate is involved in metabolic pathways related to the synthesis of diaminopyrimidines, which are potent inhibitors of the epidermal growth factor receptor (EGFR) . The compound interacts with enzymes and cofactors that facilitate the formation of the active diaminopyrimidine structure. Additionally, it may influence metabolic flux and metabolite levels in cancer cells, contributing to its therapeutic effects.

Transport and Distribution

Within cells and tissues, tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in target tissues, affecting its therapeutic efficacy. The compound’s distribution within the body is crucial for its ability to reach and inhibit the epidermal growth factor receptor (EGFR) in cancer cells.

Subcellular Localization

The subcellular localization of tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization is essential for its ability to interact with the epidermal growth factor receptor (EGFR) and other biomolecules involved in cell signaling and metabolism.

Eigenschaften

IUPAC Name |

tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO3/c1-12(2,3)17-11(16)14-8-13(9-14)6-4-10(15)5-7-13/h4-9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHCPHQZPEYFYRA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2(C1)CCC(=O)CC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1363381-22-9 |

Source

|

| Record name | 2-Azaspiro[3.5]nonan-7-one, NBOC protected | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.